molecular formula C13H27N B14422035 N,N-diethylnon-2-en-1-amine CAS No. 86112-00-7

N,N-diethylnon-2-en-1-amine

Cat. No.: B14422035
CAS No.: 86112-00-7
M. Wt: 197.36 g/mol
InChI Key: JEJNLXUMUGBQAP-UHFFFAOYSA-N
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Description

N,N-diethylnon-2-en-1-amine is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This particular compound features a non-2-en-1-amine structure with two ethyl groups attached to the nitrogen atom. It is a secondary amine due to the presence of two alkyl groups bonded to the nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethylnon-2-en-1-amine can be achieved through various methods. One common approach involves the alkylation of non-2-en-1-amine with ethyl halides under basic conditions. The reaction typically proceeds as follows:

    Raw Material Mixing: Non-2-en-1-amine is mixed with ethyl halide in the presence of a base such as sodium hydroxide.

    Synthetic Reaction: The mixture is heated to promote the nucleophilic substitution reaction, resulting in the formation of this compound.

    Purification: The product is purified through distillation or recrystallization to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale alkylation processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the raw materials. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is then subjected to rigorous quality control measures to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N,N-diethylnon-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or amine oxides.

    Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ethyl groups with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides or aryl halides are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: Formation of amine oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines with different alkyl or aryl groups.

Scientific Research Applications

N,N-diethylnon-2-en-1-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a precursor for biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: The compound is utilized in the production of polymers, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-diethylnon-2-en-1-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of covalent bonds with electrophilic centers in target molecules. The pathways involved include nucleophilic substitution and addition reactions, which lead to the formation of new chemical entities with distinct properties.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylethanamine: A tertiary amine with two methyl groups attached to the nitrogen atom.

    N-ethylethanamine: A secondary amine with one ethyl group attached to the nitrogen atom.

    N-methyl-1-propanamine: A secondary amine with one methyl and one propyl group attached to the nitrogen atom.

Uniqueness

N,N-diethylnon-2-en-1-amine is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the non-2-en-1-amine backbone and the two ethyl groups make it a versatile compound with diverse reactivity and applications. Its ability to undergo various chemical transformations and its role as a precursor in the synthesis of complex molecules highlight its significance in both research and industrial contexts.

Properties

CAS No.

86112-00-7

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

N,N-diethylnon-2-en-1-amine

InChI

InChI=1S/C13H27N/c1-4-7-8-9-10-11-12-13-14(5-2)6-3/h11-12H,4-10,13H2,1-3H3

InChI Key

JEJNLXUMUGBQAP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCN(CC)CC

Origin of Product

United States

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